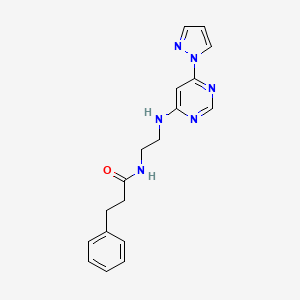

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-6,9,12-14H,7-8,10-11H2,(H,20,25)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROSLALDAKKTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with guanidine.

Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the amide bond or the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Derivatives

- Example from : The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares a pyrazolo-pyrimidine core but differs in substituents. Key Differences:

- Chromenone vs. Phenylpropanamide: The chromenone group in the patent compound may confer improved π-π stacking interactions in enzymatic pockets, whereas the phenylpropanamide in the target compound offers conformational flexibility.

- Sulfonamide vs.

Benzothiazole-Acetamide Derivatives

- Examples from :

Compounds such as N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide and N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide feature benzothiazole cores linked to amide groups. These are structurally distinct from the target compound but share the amide functionality, which is critical for hydrogen bonding in target interactions.- Key Differences :

- Benzothiazole vs. Pyrimidine-Pyrazole Core : Benzothiazoles are rigid planar systems, whereas pyrimidine-pyrazole hybrids allow for varied substituent orientations.

- Substituent Effects : Chloro or methoxy groups on benzothiazoles (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) modulate electronic properties and solubility, unlike the unsubstituted phenylpropanamide in the target compound .

3. Synthesis and Functional Group Analysis

While synthesis details for the target compound are absent in the evidence, analogous compounds in the patents use:

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a synthetic compound characterized by its unique structural features, including a pyrazole ring, a pyrimidine moiety, and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it possesses a molecular weight of 342.41 g/mol. The presence of heterocyclic rings contributes to its diverse biological activity.

This compound interacts with various biological targets, including:

- Enzymes : It may inhibit specific kinases involved in cancer pathways, similar to other pyrazole derivatives that have shown activity against BRAF(V600E) and EGFR.

- Receptors : The compound's structure allows it to bind to receptors that modulate inflammatory responses.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Target | Activity |

|---|---|---|

| N-(2-aminoethyl)-3-phenylpropanamide | BRAF(V600E) | Inhibition |

| N-(2-aminoethyl)-3-phenylpropanamide | EGFR | Inhibition |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been documented to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds structurally related to this compound exhibited significant tumor suppression, correlating with their ability to inhibit key signaling pathways.

- Inflammation Model : In an animal model of acute inflammation, administration of pyrazole-based compounds resulted in a marked reduction in edema and inflammatory markers, suggesting a potential therapeutic role for this class of compounds in treating inflammatory disorders.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Synthesis of the Pyrimidine Moiety : Condensation reactions involving amidines and β-dicarbonyl compounds.

- Amide Coupling : Final coupling of the amine and acid components to form the desired amide structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.